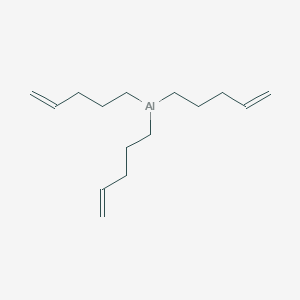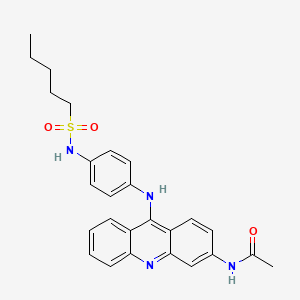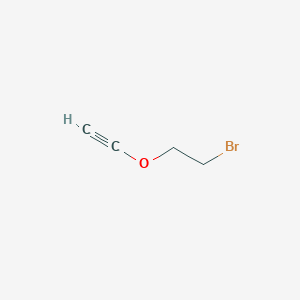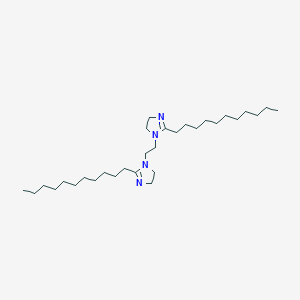
1,1'-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings connected by an ethane-1,2-diyl bridge and substituted with undecyl groups, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, inhibiting their activity or modulating their function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the undecyl groups enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their integrity .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be compared with other imidazole derivatives, such as:
1,1’-(Ethane-1,2-diyl)bis(2-methyl-4,5-dihydro-1H-imidazole): This compound has methyl groups instead of undecyl groups, resulting in different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-phenyl-4,5-dihydro-1H-imidazole): The presence of phenyl groups imparts different electronic and steric effects compared to undecyl groups.
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-4,5-dihydro-1H-imidazole): Ethyl groups provide different solubility and reactivity characteristics compared to undecyl groups .
Eigenschaften
CAS-Nummer |
53609-09-9 |
|---|---|
Molekularformel |
C30H58N4 |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
2-undecyl-1-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C30H58N4/c1-3-5-7-9-11-13-15-17-19-21-29-31-23-25-33(29)27-28-34-26-24-32-30(34)22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
VSUKXTHYUHLPHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


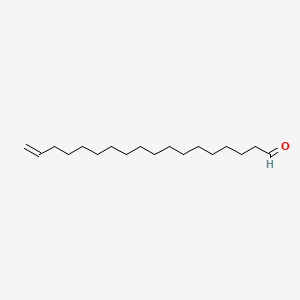

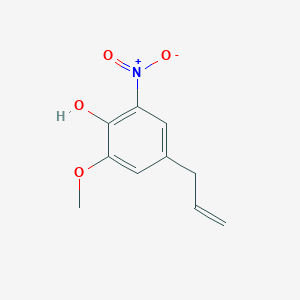
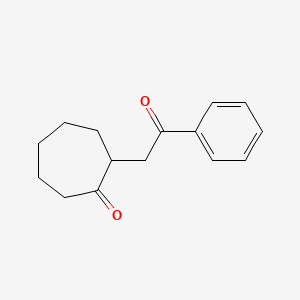
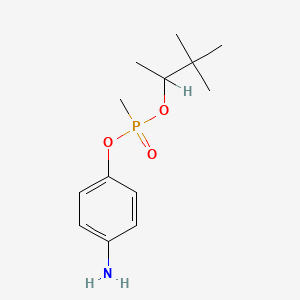
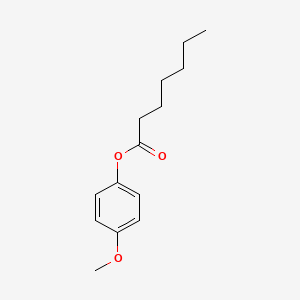



![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

